

Confirming the Identity of Dihydro FF-MAS: A Comparative Guide to Authentic Standards

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dihydrofollicular fluid meiosis-activating sterol (**Dihydro FF-MAS**) and its structural analog, Follicular fluid meiosis-activating sterol (FF-MAS). By presenting key analytical data and detailed experimental protocols, this document serves as a resource for the unambiguous identification and confirmation of **Dihydro FF-MAS** using authentic standards.

Introduction

Dihydro FF-MAS and FF-MAS are critical intermediates in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2][3] Both sterols play significant roles in cellular processes, most notably in the resumption of meiosis in oocytes. Given their structural similarity and distinct biological activities, precise identification is paramount for researchers in reproductive biology and drug development. This guide outlines the key physicochemical and spectral differences between these two compounds, providing the necessary data to ensure the identity and purity of **Dihydro FF-MAS**.

Chemical and Physical Properties

A fundamental step in distinguishing **Dihydro FF-MAS** from FF-MAS is the comparison of their basic chemical and physical properties. The key differentiator is the presence of an additional double bond in the side chain of FF-MAS, which is absent in **Dihydro FF-MAS**. This structural variance results in a different molecular weight and formula.



Property	Dihydro FF-MAS	FF-MAS
Synonyms	$4,4$ -dimethyl-cholest- $8(9),14$ -dien- 3β -ol	4,4-dimethyl- 5α -cholesta- $8,14,24$ -trien- 3β -ol
Molecular Formula	C29H48O	C29H46O
Molecular Weight	412.7 g/mol	410.7 g/mol
CAS Number	19456-83-8	64284-64-6

Analytical Data for Identification

For definitive identification, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable techniques. The following tables summarize the expected spectral data for **Dihydro FF-MAS** and FF-MAS.

Mass Spectrometry Data

Mass spectrometry provides a highly sensitive method for determining the molecular weight and fragmentation pattern of a molecule. The difference in molecular weight between **Dihydro FF-MAS** and FF-MAS is readily detectable.

Analyte	Ionization Mode	[M+H]+ (m/z)	Key Fragment lons (m/z)
Dihydro FF-MAS	ESI+	413.4	Data not available in search results
FF-MAS	ESI+	411.4	Data not available in search results

NMR Spectroscopy Data

NMR spectroscopy offers detailed structural information by probing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule. The presence or absence of the C24-C25 double bond results in distinct chemical shifts for nearby nuclei.

¹H NMR Chemical Shifts (δ, ppm)



Proton	Dihydro FF-MAS	FF-MAS
Specific proton assignments not available in search results	Data not available in search results	Data not available in search results

¹³C NMR Chemical Shifts (δ, ppm)

Carbon	Dihydro FF-MAS	FF-MAS
Specific carbon assignments not available in search results	Data not available in search results	Data not available in search results

Experimental Protocols

To aid researchers in obtaining reliable analytical data, the following are generalized protocols for the analysis of **Dihydro FF-MAS** and FF-MAS. Instrument parameters should be optimized for the specific instrumentation used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the sensitive and specific quantification of sterols.[1][2][3][4][5]

- 1. Sample Preparation (Modified Bligh-Dyer Extraction)
- Harvest cells (e.g., 5x10⁶ to 1x10⁷) in 3 mL of phosphate-buffered saline (PBS).[5]
- Add 6.6 mL of a 1:1 (v/v) chloroform:methanol mixture.[5]
- Vortex thoroughly and centrifuge to separate the layers.[5]
- Collect the lower organic phase and dry it under a stream of nitrogen.[5]
- For enhanced purity, the dried extract can be subjected to solid-phase extraction (SPE) using a silica column.[5] Elute the sterol fraction with 30% isopropanol in hexane.[5]



- Reconstitute the dried eluate in an appropriate solvent for LC-MS/MS analysis (e.g., 5% H₂O in methanol).[5]
- 2. LC-MS/MS Parameters
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm).[4]
- Mobile Phase A: Water with 0.1% formic acid.[4]
- Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.[4]
- Flow Rate: 0.3 mL/min.
- Gradient: A suitable gradient should be optimized to ensure separation of the sterols of interest.
- Ionization: Electrospray Ionization (ESI) in positive mode.
- MS/MS Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural confirmation.

- 1. Sample Preparation
- Dissolve a sufficient amount of the purified sterol (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- 2. NMR Acquisition Parameters
- ¹H NMR:
 - Spectrometer Frequency: 400 MHz or higher for better resolution.
 - Acquire standard one-dimensional proton spectra.



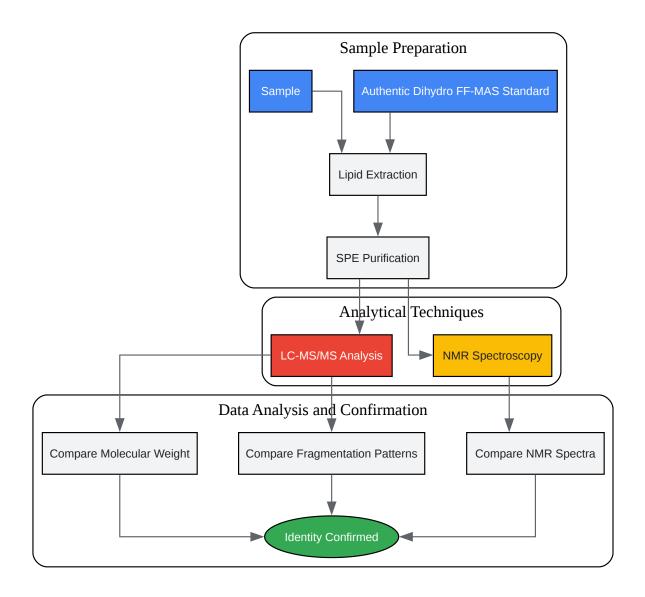
- 13C NMR:
 - Spectrometer Frequency: 100 MHz or higher.
 - Acquire proton-decoupled ¹³C spectra.
 - Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

Signaling Pathway and Experimental Workflow Kandutsch-Russell Pathway

Dihydro FF-MAS is an intermediate in the Kandutsch-Russell pathway, a major route for cholesterol biosynthesis. This pathway is distinct from the Bloch pathway. The following diagram illustrates the position of **Dihydro FF-MAS** and its relationship to FF-MAS and other key sterols.







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